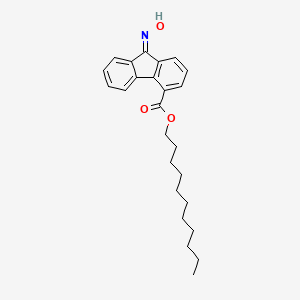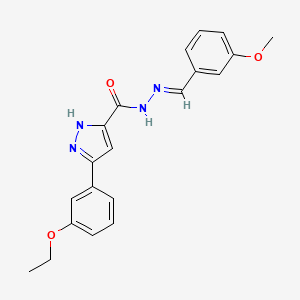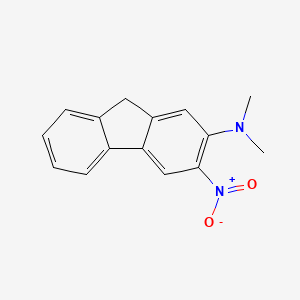
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-propyl-oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-propyl-oxalamide is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 333759-99-2
Molecular Weight: 305.402 g/mol
MDL Number: MFCD01828233
Métodos De Preparación
Synthetic Routes:: The synthetic route for N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-propyl-oxalamide involves the condensation of appropriate precursors. Unfortunately, specific details on the synthetic steps are scarce due to limited analytical data. Researchers typically explore variations of oxalamide synthesis methods.
Industrial Production:: As of now, there is no widely established industrial production method for this compound. It remains primarily of interest to early discovery researchers and is not part of routine large-scale production
Análisis De Reacciones Químicas
Reactivity:: N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-propyl-oxalamide may undergo various reactions, including:
Oxidation: Potential oxidation reactions.
Reduction: Susceptibility to reduction processes.
Substitution: Substitution reactions at specific functional groups.
Common Reagents and Conditions:: Precise reagents and conditions depend on the specific reaction. Researchers would explore suitable catalysts, solvents, and temperatures.
Major Products:: The major products formed during these reactions would vary based on the reaction type. Further experimental studies are necessary to elucidate specific products.
Aplicaciones Científicas De Investigación
Chemistry::
Catalysis: Investigating its catalytic properties.
Supramolecular Chemistry: Exploring its interactions with other molecules.
Drug Discovery: Assessing its potential as a drug candidate.
Biological Activity: Investigating its effects on biological systems.
Materials Science: Exploring its use in materials synthesis.
Mecanismo De Acción
The precise mechanism by which N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-propyl-oxalamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparación Con Compuestos Similares
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-propyl-oxalamide is unique due to its specific combination of structural features. Similar compounds include N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide and N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide .
Propiedades
Fórmula molecular |
C18H25N3O2S |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-propyloxamide |
InChI |
InChI=1S/C18H25N3O2S/c1-2-3-19-15(22)16(23)21-17-20-14(10-24-17)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13H,2-9H2,1H3,(H,19,22)(H,20,21,23) |
Clave InChI |
HWRFOOSAAYMXOR-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11991468.png)


![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11991476.png)

![N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11991494.png)


![9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11991508.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11991519.png)

![2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide](/img/structure/B11991541.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11991549.png)
